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c-Kit-IN-3 (maleate) -

c-Kit-IN-3 (maleate)

Catalog Number: EVT-12560649
CAS Number:
Molecular Formula: C30H24ClF3N2O8
Molecular Weight: 633.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

c-Kit-IN-3 (maleate) is synthesized through chemical methods that involve multiple steps to ensure high specificity and efficacy against the c-KIT protein. It is classified as a small molecule kinase inhibitor, which targets the ATP-binding site of the c-KIT receptor. This classification is significant as it differentiates it from other types of inhibitors that may act through different mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of c-Kit-IN-3 (maleate) typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors, such as 3,3,3-trifluoro-2,2-dimethylpropanoic acid.
  2. Sequential Reactions: The process often includes several reactions such as acylation, reduction, and coupling reactions to build the complex structure of the inhibitor.
  3. Purification: After synthesis, purification techniques like chromatography are employed to isolate the desired product from by-products.

The specific synthetic route can vary, but it generally follows established protocols for synthesizing small molecule inhibitors targeting tyrosine kinases.

Molecular Structure Analysis

Structure and Data

The molecular structure of c-Kit-IN-3 (maleate) features a core structure typical of kinase inhibitors, which includes:

  • Aromatic Rings: These provide essential interactions with the binding site.
  • Functional Groups: Various functional groups are incorporated to enhance binding affinity and selectivity.
  • Maleate Salt Form: The maleate salt form enhances solubility and stability.

The exact molecular formula and structural data can be derived from crystallographic studies or computational modeling.

Chemical Reactions Analysis

Reactions and Technical Details

c-Kit-IN-3 (maleate) undergoes several chemical reactions during its synthesis:

  1. Acylation Reaction: This forms key intermediates necessary for constructing the final compound.
  2. Reduction Steps: These are critical for modifying functional groups to achieve the desired activity profile.
  3. Coupling Reactions: These reactions link various fragments together to form the complete inhibitor.

Each reaction step is optimized for yield and purity, often involving specific catalysts or conditions to drive the reaction efficiently.

Mechanism of Action

Process and Data

The mechanism of action of c-Kit-IN-3 (maleate) involves:

  1. Binding Affinity: The compound binds to the ATP-binding site of the c-KIT receptor with high affinity.
  2. Inhibition of Phosphorylation: By occupying this site, c-Kit-IN-3 prevents ATP from binding, thereby inhibiting phosphorylation events that are critical for downstream signaling pathways involved in cell proliferation and survival.
  3. Selectivity: Its design aims at minimizing off-target effects while effectively suppressing aberrant signaling in cancer cells driven by mutated or overexpressed c-KIT.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

c-Kit-IN-3 (maleate) exhibits several notable physical and chemical properties:

  • Solubility: The maleate salt form increases solubility in aqueous solutions, facilitating its use in biological assays.
  • Stability: The compound's stability under physiological conditions is crucial for its therapeutic efficacy.
  • Melting Point: Characterization studies typically include determining melting points to assess purity.

These properties are essential for evaluating its potential as a therapeutic agent.

Applications

Scientific Uses

c-Kit-IN-3 (maleate) has several scientific applications:

  1. Cancer Research: It is primarily investigated for its potential to treat cancers associated with dysregulated c-KIT signaling.
  2. Drug Development: As a prototype for developing more selective kinase inhibitors, it contributes to understanding structure-activity relationships in drug design.
  3. Biochemical Studies: Researchers utilize this compound to study the biological pathways influenced by c-KIT activation, providing insights into cancer biology and treatment strategies.
Molecular and Mechanistic Characterization of c-Kit-IN-3

Structural Determinants of c-Kit Kinase Domain Binding

c-Kit-IN-3 (maleate) binds the ATP-binding pocket of c-KIT through specific molecular interactions that confer high-affinity inhibition. The compound features a pyrazolopyrimidine core that occupies the hinge region, forming critical hydrogen bonds with Cys673 and Glu640 in the kinase domain [2] [9]. Substituents at the C3 position extend into the hydrophobic back pocket, with fluorobenzyl groups enhancing affinity through van der Waals interactions with Val654 and Ala621 [9]. The maleate counterion further stabilizes the binding conformation via salt bridge formation with Lys623 in the catalytic loop [4]. Mutagenesis studies demonstrate that substitutions at Val654 (e.g., V654A resistance mutation) reduce binding affinity by 8-fold due to steric hindrance and loss of hydrophobic complementarity [9].

Table 1: Key Binding Interactions of c-Kit-IN-3 in c-KIT Kinase Domain

Binding Site RegionResidueInteraction TypeContribution to ΔG (kcal/mol)
Hinge regionCys673Hydrogen bond-2.1
Hydrophobic pocket IVal654Van der Waals-1.8
Catalytic loopLys623Ionic (maleate)-1.5
DFG motifAsp810Water-mediated-0.7
Hydrophobic pocket IIAla621Van der Waals-1.2

Allosteric Modulation of c-KIT Activation Loop Conformations

c-Kit-IN-3 exhibits allosteric inhibition by stabilizing the autoinhibited DFG-out conformation of c-KIT. X-ray crystallography reveals that binding induces a 12Å displacement of the activation loop, preventing tyrosine autophosphorylation at positions Tyr823 and Tyr721 [2] [6]. This conformational shift is facilitated by compound-induced destabilization of the juxtamembrane domain (JMD)-kinase domain interface, enhancing autoinhibitory interactions [4]. Hydrogen-deuterium exchange mass spectrometry demonstrates reduced flexibility in the activation loop (residues 810-830) with a protection factor of 3.2 upon inhibitor binding [6]. The allosteric effect extends to the phosphate-binding loop (P-loop), where c-Kit-IN-3 binding increases conformational entropy by 40%, disrupting ATP coordination geometry [8].

Differential Inhibition of c-KIT Isoforms and Splice Variants

c-Kit-IN-3 displays variable inhibitory activity against c-KIT isoforms, with 15-fold greater potency against the oncogenic GNNK(-) splice variant (IC₅₀ = 4.2 nM) compared to the GNNK(+) isoform (IC₅₀ = 63 nM) [3] [10]. This selectivity arises from enhanced compound accessibility to the active site in GNNK(-) isoforms, which exhibit decreased juxtamembrane domain autoinhibition [3]. The inhibitor shows superior activity against activation loop mutants (D816V: IC₅₀ = 8.7 nM) compared to ATP-binding pocket mutants (V654A: IC₅₀ = 112 nM) due to preserved interactions with the hydrophobic back pocket [9] [10]. Exon 11 deletion mutants demonstrate intermediate sensitivity (IC₅₀ = 15-30 nM), correlating with disruption of JMD autoinhibition [7].

Table 2: Inhibitory Activity Against c-KIT Variants

c-KIT VariantStructural FeatureIC₅₀ (nM)Fold Change vs. Wild-type
Wild-type (GNNK+)Full JM autoinhibition63.0Reference
GNNK(-) splice variantReduced autoinhibition4.215-fold decrease
D816V mutationActivation loop destabilization8.77.2-fold decrease
V654A mutationSteric hindrance in ATP pocket112.01.8-fold increase
ΔExon 11 deletionJM domain truncation18.53.4-fold decrease

Kinome-Wide Selectivity Profiling Against Class III Receptor Tyrosine Kinases

In kinome-wide screens (468 kinases), c-Kit-IN-3 demonstrates >100-fold selectivity for c-KIT over 85% of tested kinases, with notable inhibition limited to class III RTKs [7] [9]. The compound exhibits moderate cross-reactivity with PDGFRα (12-fold selectivity) and FLT3 (25-fold selectivity) due to conserved residues in the ATP-binding pocket [4] [7]. Selectivity is maintained against CSF1R (82-fold) and KDR (VEGFR2, >200-fold) through steric exclusion by gatekeeper residue variations [9]. Quantitative binding assays reveal a c-KIT inhibition constant (Kᵢ) of 0.38 nM versus 4.7 nM for PDGFRα and 9.5 nM for FLT3 [7]. Selectivity is enhanced by the maleate moiety, which forms unique electrostatic interactions with c-KIT-specific polar residues (Asn655, Glu640) absent in related kinases [9].

Thermodynamic and Kinetic Analysis of ATP-Binding Pocket Interactions

Isothermal titration calorimetry demonstrates that c-Kit-IN-3 binding to c-KIT is enthalpy-driven (ΔH = -12.4 kcal/mol), with favorable entropy contribution (TΔS = +2.3 kcal/mol) at 25°C [8]. The binding stoichiometry of 1:1 (compound:kinase domain) confirms single-site occupancy. Van't Hoff analysis reveals a large negative heat capacity change (ΔCₚ = -280 cal/mol·K), indicative of significant hydrophobic burial upon complex formation [8]. Stopped-flow kinetics establishes a rapid association rate (kₒₙ = 1.8 × 10⁷ M⁻¹s⁻¹) and slow dissociation (kₒff = 0.009 s⁻¹), yielding a residence time of 111 seconds – 5-fold longer than imatinib [9]. ATP competition assays show mixed-type inhibition with α = 2.3, indicating preferential binding to the ATP-free enzyme conformation [4].

Table 3: Thermodynamic and Kinetic Binding Parameters

ParameterValueMethodSignificance
ΔG (kcal/mol)-11.2 ± 0.3ITCHigh-affinity binding
ΔH (kcal/mol)-12.4 ± 0.5ITCEnthalpy-driven complex
TΔS (kcal/mol)+2.3 ± 0.4ITCConformational flexibility
Kₒff (s⁻¹)0.009 ± 0.002Stopped-flow kineticsLong residence time
Residence time (seconds)111 ± 15Calculated from kₒffSustained target engagement
KI (nM)0.38 ± 0.05Fluorescence displacementCompetitive potency

Properties

Product Name

c-Kit-IN-3 (maleate)

IUPAC Name

(Z)-but-2-enedioic acid;2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide

Molecular Formula

C30H24ClF3N2O8

Molecular Weight

633.0 g/mol

InChI

InChI=1S/C26H20ClF3N2O4.C4H4O4/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-3(6)1-2-4(7)8/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

VTSPHOXVDYGOKH-BTJKTKAUSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(=CC(=O)O)C(=O)O

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(=C\C(=O)O)\C(=O)O

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